molecular formula C10H15N3O2 B4878527 N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)urea

N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)urea

Cat. No.: B4878527
M. Wt: 209.24 g/mol
InChI Key: HYZUZWIBROJWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)urea, also known as MPN, is a chemical compound that has been extensively studied for its potential therapeutic applications in a variety of diseases. MPN belongs to a class of compounds known as pyridinyl ureas, which have been shown to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)urea is not fully understood, but it is believed to involve the inhibition of specific signaling pathways. In cancer, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. In inflammation, this compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4, which is involved in the production of inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to protect against neuronal damage by reducing oxidative stress.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, reduction of inflammation, and protection against neuronal damage. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)urea in lab experiments is its well-characterized mechanism of action, which allows for targeted studies of specific signaling pathways. Another advantage is its broad range of potential therapeutic applications. One limitation is its relatively low solubility, which may require the use of specialized solvents or delivery systems.

Future Directions

There are several potential future directions for research on N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)urea. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus could be the identification of additional therapeutic applications for this compound, such as in metabolic disorders or infectious diseases. Finally, further studies could be conducted to elucidate the precise mechanism of action of this compound and to identify potential targets for drug development.

Synthesis Methods

N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)urea can be synthesized by reacting 3-methyl-2-pyridinamine with 2-chloroethyl methyl ether, followed by reaction with isocyanate. The resulting product is then purified by recrystallization.

Scientific Research Applications

N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth of tumor cells by targeting specific signaling pathways. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to protect against neuronal damage.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(3-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-8-4-3-5-11-9(8)13-10(14)12-6-7-15-2/h3-5H,6-7H2,1-2H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZUZWIBROJWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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